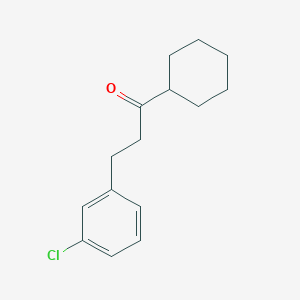

2-(3-Chlorophenyl)ethyl cyclohexyl ketone

Description

Contextualization within the Field of Ketone Chemistry and Aryl-Alkyl Ketone Derivatives

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. libretexts.org Their chemistry is central to organic synthesis, as the carbonyl group is a site of rich reactivity, participating in nucleophilic addition, alpha-substitution, and condensation reactions. Aryl-alkyl ketones, a subclass of ketones, contain a carbonyl group directly or indirectly attached to an aromatic ring and an alkyl group. masterorganicchemistry.com This combination of functionalities gives rise to unique electronic and steric properties that influence their reactivity. masterorganicchemistry.com

The presence of the aromatic ring allows for electronic communication through conjugation, affecting the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Aryl-alkyl ketones are key intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals and fragrances. libretexts.org Standard synthetic routes to these ketones often involve methods like the Friedel-Crafts acylation, where an acyl group is introduced onto an aromatic ring. libretexts.orgmasterorganicchemistry.com The reactivity of aryl-alkyl ketones is diverse; for instance, the carbonyl group can be reduced to a secondary alcohol, which can then be further functionalized. masterorganicchemistry.com

Significance of Chlorophenyl and Cyclohexyl Moieties in Contemporary Organic Synthesis

The specific structural components of 2-(3-Chlorophenyl)ethyl cyclohexyl ketone, the chlorophenyl and cyclohexyl groups, are of considerable importance in modern organic synthesis, particularly in the design of bioactive molecules.

The chlorophenyl moiety introduces both steric and electronic effects. The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and other nearby functional groups. The presence of a halogen on an aromatic ring also provides a handle for further synthetic transformations, such as cross-coupling reactions, which are powerful tools for constructing complex molecular frameworks.

The cyclohexyl group is a non-planar, saturated carbocyclic ring that is a common feature in many natural products and synthetic drugs. sigmaaldrich.com Its conformational flexibility (existing primarily in a stable chair conformation) and three-dimensional structure can be crucial for molecular recognition and binding to biological targets. sigmaaldrich.com The incorporation of a cyclohexyl group can enhance the lipophilicity of a molecule, which can be advantageous for its pharmacokinetic profile. It can serve as a rigid scaffold or as a bioisostere for other groups, like a phenyl or t-butyl group, to optimize interactions with biological receptors. sigmaaldrich.com

Overview of Academic Research Perspectives: Synthetic Methodologies, Reactivity, and Advanced Characterization Techniques

While specific, in-depth academic studies on this compound are not extensively documented in publicly available literature, its synthesis, reactivity, and characterization can be understood through established principles of organic chemistry applied to its structural analogs.

Synthetic Methodologies: The synthesis of this compound can be approached through several established routes for ketone synthesis.

Friedel-Crafts Acylation: A plausible approach involves the reaction of a suitable acyl chloride with a substituted benzene (B151609) ring in the presence of a Lewis acid catalyst. For instance, the acylation of a cyclohexyl-substituted aromatic compound or the reaction of chlorobenzene (B131634) with a cyclohexyl-containing acyl chloride could be envisioned. However, a more direct route might involve the Friedel-Crafts acylation of an appropriate substrate with 3-chlorophenylacetyl chloride. A related reaction, the Nenitzescu reductive acylation, involves the acylation of an alkene like cyclohexene (B86901) with an acyl chloride to form a ketone. wikipedia.org

Grignard Reaction: A versatile method for forming carbon-carbon bonds, the Grignard reaction could be employed. libretexts.orgsigmaaldrich.com For example, the reaction of a Grignard reagent derived from a 3-chlorophenylethyl halide with a cyclohexyl-containing electrophile, such as cyclohexanecarbonitrile (B123593) or cyclohexanecarboxylic acid chloride, would yield the target ketone after workup. youtube.com

| Method | Reactants | General Principle |

|---|---|---|

| Friedel-Crafts Acylation | Aromatic substrate, Acyl Halide, Lewis Acid | Electrophilic aromatic substitution to introduce an acyl group. wikipedia.org |

| Grignard Reaction | Organomagnesium Halide, Carbonyl Compound/Nitrile | Nucleophilic addition of a carbanion to an electrophilic carbon. libretexts.org |

Reactivity: The reactivity of this compound is governed by its functional groups: the ketone, the chlorinated aromatic ring, and the aliphatic chain.

Ketone Carbonyl Group: The carbonyl group is the primary site of reactivity. It can undergo nucleophilic addition reactions with various reagents. Reduction with agents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol. Reaction with Grignard reagents or organolithium compounds would lead to tertiary alcohols. The alpha-carbons to the carbonyl are acidic and can be deprotonated to form enolates, which can then participate in a variety of alkylation and condensation reactions.

Aromatic Ring: The chlorophenyl ring can undergo further electrophilic aromatic substitution, with the chloro and alkyl substituents directing incoming electrophiles. The chlorine atom can also be a site for nucleophilic aromatic substitution under certain conditions or participate in transition-metal-catalyzed cross-coupling reactions.

Advanced Characterization Techniques: The structural elucidation of this compound would rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would provide information on the number and connectivity of hydrogen atoms, with characteristic signals for the aromatic protons, the ethyl chain protons, and the protons on the cyclohexyl ring. ¹³C NMR would show distinct signals for each carbon atom, including the carbonyl carbon at a characteristic downfield shift.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can help confirm the structure. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable in the molecular ion peak and chlorine-containing fragments.

Infrared (IR) Spectroscopy: IR spectroscopy would show a strong absorption band characteristic of the C=O stretch of the ketone group, typically in the region of 1715 cm⁻¹. Absorptions corresponding to C-H bonds of the aromatic and aliphatic portions, as well as C=C bonds of the aromatic ring, would also be present.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic, ethyl, and cyclohexyl protons. |

| ¹³C NMR | Characteristic signal for the ketone carbonyl carbon. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern with chlorine isotopic signature. |

| IR Spectroscopy | Strong C=O stretching absorption around 1715 cm⁻¹. |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-cyclohexylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUPGMNRJWMPHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644460 | |

| Record name | 3-(3-Chlorophenyl)-1-cyclohexylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-56-9 | |

| Record name | 3-(3-Chlorophenyl)-1-cyclohexylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 3 Chlorophenyl Ethyl Cyclohexyl Ketone

Reactivity at the Ketone Carbonyl Group

The carbonyl group (C=O) is the most reactive site in the molecule. The carbon atom is electrophilic due to the high electronegativity of the oxygen atom, making it a target for nucleophiles. This polarity governs the majority of the reactions involving the ketone functionality.

Nucleophilic addition is a characteristic reaction of ketones. masterorganicchemistry.comlibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org The reaction leads to a change in the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.comlibretexts.org

The general mechanism is as follows:

Nucleophilic Attack: The nucleophile (Nu⁻) adds to the carbonyl carbon.

Protonation: The resulting alkoxide intermediate is protonated by a weak acid (like water or an alcohol) to form the final alcohol product.

A variety of nucleophiles can be employed, leading to a wide array of products. The reversibility of the reaction depends on the basicity of the nucleophile. masterorganicchemistry.com Strong nucleophiles like organometallic reagents (e.g., Grignard reagents) or hydride ions result in irreversible additions. masterorganicchemistry.com

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Hydride (H⁻) | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Alkyl/Aryl (R⁻) | Grignard Reagent (R-MgBr) | Tertiary Alcohol |

| Cyanide (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Alkoxide (RO⁻) | Alcohol (ROH) | Hemiketal |

This table illustrates common nucleophilic addition reactions applicable to the ketone group.

The ketone group can be readily reduced to a secondary alcohol, specifically 1-cyclohexyl-3-(3-chlorophenyl)propan-1-ol. This transformation is a cornerstone of carbonyl chemistry and is typically achieved using metal hydride reagents. chemguide.co.uklibretexts.org

Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org

Sodium borohydride (NaBH₄) is a milder, more selective reagent, often used in alcoholic solvents like methanol (B129727) or ethanol. chemguide.co.uk

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and reacts violently with protic solvents; therefore, it must be used in anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uklibretexts.org

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon. libretexts.org A subsequent workup with a proton source (e.g., water or dilute acid) protonates the intermediate alkoxide to yield the final alcohol product. chemguide.co.uklibretexts.org

| Reducing Agent | Solvent | Relative Reactivity | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Moderate | 1-cyclohexyl-3-(3-chlorophenyl)propan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Strong | 1-cyclohexyl-3-(3-chlorophenyl)propan-1-ol |

This table summarizes common conditions for the reduction of the target ketone.

Ketones are generally resistant to oxidation under mild conditions, a key difference from aldehydes. libretexts.org However, under forcing conditions with strong oxidizing agents, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved. For an asymmetrical ketone like 2-(3-chlorophenyl)ethyl cyclohexyl ketone, this would result in a mixture of carboxylic acids.

A more controlled oxidation method is the Baeyer-Villiger oxidation . This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). chemistrysteps.com The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alkyl groups. chemistrysteps.com The migratory aptitude of the alkyl groups determines the product; more substituted groups tend to migrate preferentially. chemistrysteps.com For the target ketone, the cyclohexyl group is secondary, while the ethyl group is primary. Therefore, the cyclohexyl group is expected to migrate, yielding cyclohexyl 3-(3-chlorophenyl)propanoate. This ester can then be hydrolyzed under acidic or basic conditions to produce 3-(3-chlorophenyl)propanoic acid and cyclohexanol. chemistrysteps.com

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that requires a carbonyl compound with at least one α-hydrogen. sigmaaldrich.commagritek.com this compound possesses α-hydrogens on both the cyclohexyl ring and the methylene (B1212753) group (—CH₂—) adjacent to the carbonyl. Under basic conditions, a proton can be abstracted from one of these α-carbons to form a nucleophilic enolate.

This enolate can then react with another carbonyl-containing molecule (an acceptor). If the ketone reacts with itself, it is a symmetrical aldol reaction. More commonly, a mixed or crossed aldol condensation is performed where the ketone's enolate reacts with a different aldehyde or ketone. libretexts.orglibretexts.org To achieve a single product in a mixed aldol reaction, one partner should ideally lack α-hydrogens (e.g., benzaldehyde) to prevent self-condensation and act solely as the electrophilic acceptor. libretexts.orglibretexts.org The initial product is a β-hydroxy ketone, which often dehydrates upon heating to form a more stable α,β-unsaturated ketone. sigmaaldrich.com

The Wittig reaction is a powerful method for converting ketones into alkenes with high regioselectivity. libretexts.org The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which acts as a carbon nucleophile. masterorganicchemistry.com The ylide attacks the ketone's carbonyl carbon, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgorganic-chemistry.org This intermediate then collapses to form the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction to completion. masterorganicchemistry.comorganic-chemistry.org

By choosing the appropriate Wittig reagent (Ph₃P=CHR), a wide variety of substituted alkenes can be synthesized from this compound. For example, using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene group, yielding (3-(3-chlorophenyl)propylidene)cyclohexane.

| Reaction Type | Reagents | Intermediate | Final Product Type |

| Aldol Condensation | Base (e.g., NaOH), another carbonyl compound | Enolate, β-hydroxy ketone | α,β-unsaturated ketone |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene |

This table compares two key carbon-carbon bond-forming reactions at the carbonyl group.

Reactivity of the 3-Chlorophenyl Moiety

While nucleophilic aromatic substitution (replacing the chlorine atom) is generally difficult for aryl halides, it can occur under specific, often harsh, conditions (e.g., high temperature and pressure) or if the ring is further activated by strongly electron-withdrawing groups at the ortho and/or para positions.

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chlorine Atom

No studies detailing the susceptibility of the chlorine atom on the phenyl ring of this compound to nucleophilic aromatic substitution were identified.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

There is no available research on the outcomes of electrophilic aromatic substitution reactions performed on the phenyl ring of this specific ketone.

Transformations Involving the Ethyl Linker and Alpha-Positions to the Carbonyl

Alpha-Functionalization Reactions

Specific examples or methodologies for the alpha-functionalization of this compound have not been reported in the scientific literature.

Reactions Involving Hydrogen Abstraction

No documented research exists on reactions involving hydrogen abstraction from the ethyl linker of this compound.

Cascade and Multi-Step Transformations Leading to Complex Molecular Architectures

There are no published reports on the use of this compound as a starting material in cascade or multi-step transformations for the synthesis of more complex molecules.

Spectroscopic Characterization and Structural Elucidation of 2 3 Chlorophenyl Ethyl Cyclohexyl Ketone

Infrared (IR) Spectroscopy: Theoretical Expectations

In the absence of an experimental IR spectrum for 2-(3-Chlorophenyl)ethyl cyclohexyl ketone, a theoretical analysis based on its structure can provide expected absorption regions for its key functional groups.

Predicted Analysis of Carbonyl (C=O) Stretching Frequencies

The most prominent feature in the IR spectrum of a ketone is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For a saturated aliphatic ketone, this peak typically appears in the range of 1715-1705 cm⁻¹. The cyclohexyl ketone moiety in the target molecule would be expected to exhibit a C=O stretch within this region.

Anticipated Influence of Molecular Structure and Substituent Effects on IR Absorption

The molecular structure of this compound contains a chlorophenyl group, which can influence the electronic environment of the carbonyl group through inductive effects. The chlorine atom is an electron-withdrawing group; however, due to the separation by an ethyl chain, its direct influence on the carbonyl stretching frequency is expected to be minimal. The primary determinants of the C=O stretching frequency will be the alkyl nature of the surrounding groups. Other expected characteristic IR absorption bands would include those for C-H stretching of the aromatic ring and the aliphatic cyclohexane (B81311) and ethyl groups, as well as C=C stretching of the aromatic ring and C-Cl stretching.

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |

| C=O | Stretch | 1715 - 1705 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C=C | Aromatic Stretch | 1600 - 1450 |

| C-Cl | Stretch | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Hypothetical Analysis

Similar to the IR analysis, the NMR spectroscopic features of this compound can be predicted based on its chemical structure.

Predicted Proton (¹H) NMR Spectroscopic Analysis: Chemical Shifts, Coupling Patterns, and Integration

The ¹H NMR spectrum is expected to show distinct signals for the protons of the 3-chlorophenyl group, the ethyl chain, and the cyclohexyl ring.

3-Chlorophenyl Protons: The four aromatic protons would appear in the downfield region, typically between δ 7.0 and 7.4 ppm. Due to the meta-substitution, complex splitting patterns (multiplets) are expected.

Ethyl Protons: The two methylene (B1212753) groups of the ethyl chain would likely appear as triplets. The methylene group adjacent to the carbonyl group would be deshielded and is expected to resonate at a higher chemical shift (around δ 2.7-2.9 ppm) compared to the methylene group adjacent to the phenyl ring (around δ 2.9-3.1 ppm).

Cyclohexyl Protons: The protons on the cyclohexyl ring would appear in the upfield region (typically δ 1.0-2.5 ppm) and would exhibit complex overlapping multiplets due to their various chemical and magnetic environments. The proton on the carbon alpha to the carbonyl group would be the most downfield of the cyclohexyl protons.

The integration of these signals would correspond to the number of protons in each group (4H for the aromatic ring, 4H for the ethyl chain, and 11H for the cyclohexyl ring).

Predicted Carbon-13 (¹³C) NMR Spectroscopic Analysis: Carbonyl Carbon Resonance and Connectivity Elucidation

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule.

Carbonyl Carbon: The most downfield signal would be that of the carbonyl carbon, expected in the range of δ 205-220 ppm.

Aromatic Carbons: The carbons of the 3-chlorophenyl ring would appear in the aromatic region (δ 120-145 ppm). The carbon bearing the chlorine atom would show a characteristic chemical shift.

Aliphatic Carbons: The carbons of the ethyl chain and the cyclohexyl ring would resonate in the upfield region of the spectrum. The carbon alpha to the carbonyl group on the ethyl side would be expected around δ 40-50 ppm, while the carbon alpha to the carbonyl on the cyclohexyl side would be in a similar range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 205 - 220 |

| Aromatic (C-Cl) | 133 - 136 |

| Aromatic (C-H & C-C) | 120 - 145 |

| -CH₂-C=O | 40 - 50 |

| Ph-CH₂- | 30 - 35 |

| Cyclohexyl (α-C) | 40 - 50 |

| Cyclohexyl (other C) | 25 - 35 |

The Role of Advanced NMR Techniques for a Comprehensive Structural Assignment

To definitively assign all proton and carbon signals and confirm the structure of this compound, advanced NMR techniques would be indispensable.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the ethyl chain and the cyclohexyl ring. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations, which would be crucial for confirming the connection between the ethyl chain, the carbonyl group, and the cyclohexyl ring.

DEPT: DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the aliphatic carbons in the cyclohexyl and ethyl moieties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, mass spectrometry provides crucial data for confirming the molecular formula and elucidating its structure through characteristic fragmentation patterns.

Upon ionization in a mass spectrometer, typically by electron impact (EI), a molecule of this compound loses an electron to form a molecular ion (M⁺•). This ion's m/z value corresponds to the molecular weight of the compound. Given the chemical formula C₁₅H₁₉ClO, the nominal molecular weight is 266.8 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, often to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental composition of the molecular ion, distinguishing it from other ions with the same nominal mass. The presence of a chlorine atom results in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. libretexts.org Consequently, the mass spectrum will exhibit two molecular ion peaks: one for the ion containing ³⁵Cl (M⁺•) and another, two mass units higher, for the ion containing ³⁷Cl ([M+2]⁺•), with a relative intensity ratio of about 3:1. This isotopic signature is a key identifier for chlorine-containing compounds.

Table 1: Predicted HRMS Data for the Molecular Ions of this compound

| Ion Formula | Isotope | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

| [C₁₅H₁₉³⁵ClO]⁺• | ³⁵Cl | 266.1124 | 100 |

| [C₁₅H₁₉³⁷ClO]⁺• | ³⁷Cl | 268.1095 | ~32 |

The energetically unstable molecular ion often undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation patterns are predictable and provide valuable information about the molecule's structure. For ketones, two common fragmentation pathways are alpha-cleavage and the McLafferty rearrangement. libretexts.org

Alpha-Cleavage

Alpha-cleavage is a characteristic fragmentation of ketones involving the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.com This process results in the formation of a stable, resonance-stabilized acylium ion ([R-C≡O]⁺) and a neutral radical. chemguide.co.ukyoutube.com For this compound, cleavage can occur on either side of the carbonyl group:

Pathway A: Cleavage of the bond between the carbonyl carbon and the cyclohexyl ring results in the loss of a cyclohexyl radical (•C₆H₁₁) and the formation of a [C₉H₈³⁵ClO]⁺ acylium ion.

Pathway B: Cleavage of the bond between the carbonyl carbon and the ethyl chain leads to the loss of a 2-(3-chlorophenyl)ethyl radical (•CH₂CH₂C₆H₄Cl) and the formation of the cyclohexanecarbonylium ion ([C₇H₁₁O]⁺).

Typically, the cleavage that results in the loss of the larger or more stable radical is favored. youtube.com The resulting acylium ions are readily detected in the mass spectrum.

McLafferty Rearrangement

The McLafferty rearrangement is a specific fragmentation that occurs in carbonyl compounds containing a γ-hydrogen atom (a hydrogen atom on the third carbon from the carbonyl group). wikipedia.orguobasrah.edu.iq The mechanism involves a six-membered ring transition state, leading to the transfer of the γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. libretexts.orgyoutube.com This process results in the elimination of a neutral alkene molecule and the formation of a new radical cation. youtube.com

In this compound, the ethyl chain provides accessible γ-hydrogens. The rearrangement would proceed by the transfer of a hydrogen from the chlorophenyl-adjacent carbon to the carbonyl oxygen. This is followed by the cleavage of the bond between the α- and β-carbons of the ethyl chain, resulting in the elimination of a neutral 3-chlorostyrene (B1584043) molecule and the formation of a charged enol of cyclohexyl methyl ketone.

Table 2: Predicted Key Fragments for this compound

| Fragmentation Pathway | Lost Neutral Fragment | Detected Ion Fragment | Predicted m/z (for ³⁵Cl) |

| Alpha-Cleavage (A) | •C₆H₁₁ (Cyclohexyl radical) | [CH₂(C₆H₄Cl)CH₂CO]⁺ (Acylium ion) | 169 |

| Alpha-Cleavage (B) | •CH₂CH₂(C₆H₄Cl) (Chlorophenylethyl radical) | [C₆H₁₁CO]⁺ (Cyclohexanecarbonylium ion) | 111 |

| McLafferty Rearrangement | C₈H₇Cl (3-Chlorostyrene) | [C₇H₁₂O]⁺• (Enol of cyclohexyl methyl ketone radical cation) | 112 |

X-ray Crystallography for Solid-State Structural Determination (if applicable to analogues)

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can generate a detailed model of the electron density and, consequently, the precise arrangement of atoms, bond lengths, and bond angles within the crystal lattice. nih.gov

While specific X-ray crystallographic data for this compound is not publicly available, the technique is widely applied to analogous ketone compounds. acs.orgresearchgate.net For molecules like this, X-ray crystallography could definitively confirm the conformation of the cyclohexyl ring (e.g., chair conformation) and the spatial relationship between the chlorophenyl, ethyl, and cyclohexyl ketone moieties. In cases of chiral analogues, this method is the gold standard for determining the absolute configuration of stereocenters. acs.org Therefore, should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural elucidation in the solid state. wardresearchlab.com

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A thorough review of published scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the availability of general computational methodologies and studies on structurally related ketones, specific research detailing the quantum chemical properties of this particular molecule is not publicly available. Consequently, a detailed article adhering to the requested scientific outline cannot be generated at this time.

The user's request specified a comprehensive analysis covering Density Functional Theory (DFT) calculations for structural optimization, conformational analysis of the cyclohexyl and ethyl components, and a deep dive into its electronic properties including Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) surface analysis, and Natural Bond Orbital (NBO) analysis.

While general principles of computational chemistry and the typical behavior of functional groups like the chlorophenyl ring, ethyl chain, and cyclohexyl ketone are well-understood, applying these generalities to generate specific data tables and detailed findings for a molecule that has not been individually studied would be inappropriate and misleading.

Therefore, until dedicated computational research on this compound is conducted and published, a comprehensive and scientifically rigorous article as outlined cannot be produced.

Computational and Theoretical Investigations of 2 3 Chlorophenyl Ethyl Cyclohexyl Ketone

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

The theoretical prediction of spectroscopic parameters for a molecule like 2-(3-Chlorophenyl)ethyl cyclohexyl ketone is a powerful tool in computational chemistry, offering insights into its structural and electronic properties. These predictions are typically achieved through quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used method due to its balance of accuracy and computational cost.

To predict Nuclear Magnetic Resonance (NMR) chemical shifts, a common approach involves geometry optimization of the molecule's structure using a selected DFT functional and basis set, such as B3LYP/6-31G(d,p). Following optimization, the NMR shielding tensors are calculated for each nucleus. The isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For the prediction of Infrared (IR) frequencies, the process also begins with the optimization of the molecular geometry to find its lowest energy conformation. Subsequently, a vibrational frequency analysis is performed. This calculation determines the normal modes of vibration and their corresponding frequencies. The computed frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, it is standard practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data.

Table 1: Illustrative Theoretical Spectroscopic Data for a Ketone (Generic Example)

| Parameter | Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) |

| IR Frequency | C=O (Ketone) | ~1720-1700 |

| IR Frequency | C-Cl (Aromatic) | ~1100-1030 |

| ¹H NMR Shift | Protons alpha to C=O | ~2.2-2.6 ppm |

| ¹³C NMR Shift | C=O Carbonyl | ~190-220 ppm |

Note: The data in this table is illustrative for a generic ketone and does not represent specific calculated values for this compound, as such data is not available in the cited literature.

Mechanistic Studies of Reactions Using Computational Models

Computational models are instrumental in investigating the mechanisms of chemical reactions involving ketones. These studies can elucidate reaction pathways, identify transition states, and determine activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.

For a ketone like this compound, a potential reaction to study computationally would be a nucleophilic addition to the carbonyl group or a reaction involving the enolate form. A common photochemical reaction for ketones is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the carbonyl oxygen. researchgate.net

A typical computational study of a reaction mechanism involves the following steps:

Identification of Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Locating Transition States: A transition state search is performed to find the saddle point on the potential energy surface that connects the reactants and products (or intermediates). This is a critical step in understanding the energy barrier of the reaction.

Vibrational Frequency Analysis: This is performed on all optimized structures. For minima (reactants, products, intermediates), all calculated vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the located transition state correctly connects the desired reactant and product.

Quantum mechanical methods, particularly DFT, are the primary tools for these mechanistic studies. researchgate.net The choice of functional and basis set can significantly impact the accuracy of the calculated energies and geometries.

Future Directions and Emerging Research Avenues in the Study of 2 3 Chlorophenyl Ethyl Cyclohexyl Ketone

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of ketones has traditionally relied on robust and well-established methods, but the future necessitates a shift towards more sustainable and efficient practices. organic-chemistry.org Classical approaches to synthesizing ketones like 2-(3-Chlorophenyl)ethyl cyclohexyl ketone might involve Friedel-Crafts acylation, oxidation of secondary alcohols, or the reaction of organometallic reagents with carboxylic acid derivatives. orgsyn.orgquora.com For instance, a plausible route could involve the reaction of a cyclohexyl-containing organometallic reagent with a derivative of 3-(3-chlorophenyl)propanoic acid.

Future research will likely focus on improving the efficiency and environmental footprint of such syntheses. Key areas of development include:

Catalytic Processes: Moving away from stoichiometric reagents towards catalytic systems can dramatically improve atom economy. This includes developing novel catalysts for C-C bond formation that are more selective and require milder reaction conditions. nih.gov

Flow Chemistry: The use of continuous flow reactors instead of batch processing offers enhanced control over reaction parameters, improved safety, and easier scalability. This technology could enable the optimization of reaction conditions for the synthesis of this compound with higher yields and purity.

Green Solvents and Reagents: A major focus will be the replacement of hazardous organic solvents with more benign alternatives, such as bio-based solvents or ionic liquids. Similarly, developing synthetic routes that utilize less toxic and more readily available starting materials is a critical goal for sustainable chemistry.

| Synthetic Strategy | Traditional Approach | Future Direction |

| C-C Bond Formation | Grignard or organolithium reagents (stoichiometric) | Catalytic cross-coupling reactions |

| Process Type | Batch synthesis in flasks | Continuous flow chemistry for better control |

| Solvents | Anhydrous ethers, chlorinated solvents | Greener solvents (e.g., ionic liquids, bio-solvents) |

| Oxidation Step | Heavy metal oxidants (e.g., CrO₃) | Catalytic aerobic oxidation |

Exploration of Novel Catalytic Asymmetric Transformations

The carbonyl group of this compound is a prochiral center, meaning its reduction can lead to the formation of a chiral alcohol. The asymmetric reduction of ketones is a fundamental transformation in organic synthesis, as the resulting optically active secondary alcohols are valuable intermediates for producing biologically active compounds. nih.govrsc.org

Emerging research in this area is focused on the development of novel catalytic systems that can achieve high enantioselectivity.

Asymmetric Hydrogenation: Ruthenium and iridium complexes containing chiral ligands are highly effective for the asymmetric hydrogenation of ketones to produce chiral alcohols with high enantiomeric excess. nih.gov The application of such catalysts to this compound could provide efficient access to its corresponding chiral secondary alcohol.

Organocatalysis: The use of small organic molecules as catalysts has become a powerful tool in asymmetric synthesis. rsc.org Chiral phosphoric acids, for example, have shown potential in the asymmetric alkylation of ketones. nih.gov Exploring organocatalysts for the reduction or other transformations of this compound could offer a metal-free alternative to traditional methods. rsc.org

Biocatalysis: Enzymes, such as ketoreductases, can catalyze the reduction of ketones with nearly perfect stereoselectivity under mild, aqueous conditions. researchgate.net Developing an enzymatic process for the asymmetric transformation of this compound would be a highly sustainable and efficient route to its chiral derivatives.

| Catalytic System | Description | Potential Application |

| Chiral Ru/Ir Complexes | Transition metal catalysts with chiral phosphine (B1218219) and amine ligands for asymmetric hydrogenation. nih.gov | Enantioselective reduction of the ketone to a chiral alcohol. |

| Organocatalysts | Metal-free small molecules (e.g., oxazaborolidines, BINOL derivatives) that catalyze asymmetric reactions. rsc.org | Asymmetric reduction or functionalization of the α-carbon. |

| Enzymes (e.g., KREDs) | Biocatalysts (ketoreductases) that perform highly selective ketone reductions. researchgate.net | "Green" synthesis of a single enantiomer of the corresponding alcohol. |

Integration of Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis and Purity Assessment

Ensuring the purity and accurately identifying the structure of a chemical compound are critical for any subsequent study or application. Future research on this compound will benefit from the integration of highly sensitive analytical techniques for both qualitative and quantitative analysis.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for separating the target compound from impurities. researchgate.netfiveable.me Coupling these techniques with mass spectrometry (MS) provides a powerful tool for identification. oup.comresearchgate.net For instance, GC-MS is highly suitable for analyzing ketones and can be used to detect trace-level impurities in a sample of this compound. researchgate.net To enhance the detection of ketones via HPLC, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) can be employed, which allows for sensitive UV-Vis detection. researchgate.net

Spectroscopic Techniques: Nuclear magnetic resonance (NMR) spectroscopy remains the most powerful tool for unambiguous structure elucidation. mdpi.com Advanced 2D-NMR techniques can confirm the connectivity of the 2-(3-Chlorophenyl)ethyl and cyclohexyl groups to the ketone carbonyl. Infrared (IR) spectroscopy is useful for identifying the characteristic carbonyl functional group. fiveable.me These methods are indispensable for confirming the identity and assessing the purity of newly synthesized batches of the compound.

Application of Machine Learning and AI in Predicting Reactivity and Designing New Syntheses

For a molecule like this compound, AI and ML could be applied in several ways:

Retrosynthesis Planning: Computer-aided synthesis design (CASD) programs can propose multiple viable synthetic routes to a target molecule. rsc.orgnih.gov By inputting the structure of this compound, these tools could identify novel or more efficient disconnections and suggest starting materials that may not be immediately obvious to a human chemist.

Reaction Condition Optimization: ML algorithms can be trained on existing reaction data to predict how changes in solvent, temperature, catalyst, or reagents will affect the yield and selectivity of a reaction. pharmafeatures.com This could be used to rapidly optimize the conditions for the synthesis of this compound or its derivatives.

Reactivity Prediction: AI models can predict the reactivity of different sites within a molecule. pharmafeatures.com For the target compound, this could involve predicting the most likely site of nucleophilic or electrophilic attack, or forecasting the products of various transformations, thereby guiding experimental design.

Design and Synthesis of Structurally Modified Analogues for Specific Chemical Reactivity Studies

Systematically modifying the structure of a molecule and studying the resulting changes in its properties is a fundamental approach in chemical research. Designing and synthesizing analogues of this compound would allow for in-depth studies of structure-reactivity relationships.

Potential modifications could include:

Aromatic Ring Substitution: The position and nature of the substituent on the phenyl ring could be altered. For example, moving the chlorine atom to the ortho or para position, or replacing it with other functional groups (e.g., fluorine, bromine, methoxy), would modulate the electronic properties of the molecule.

Alkyl Chain Modification: The length of the ethyl chain connecting the phenyl ring and the ketone could be shortened or lengthened to study steric and conformational effects on reactivity.

Cycloalkyl Ring Variation: The cyclohexyl group could be replaced with other cyclic or acyclic alkyl groups (e.g., cyclopentyl, tert-butyl) to investigate how the steric bulk adjacent to the carbonyl group influences its accessibility and reactivity in, for example, asymmetric transformations.

By synthesizing a library of such analogues and systematically evaluating their reactivity, researchers could develop a deeper understanding of the factors governing the chemical behavior of this class of ketones.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)ethyl cyclohexyl ketone in laboratory settings?

Answer: Synthesis of this compound likely involves coupling a chlorophenyl moiety with a cyclohexyl ketone backbone. Potential methods include:

- Friedel-Crafts Acylation: Reacting 3-chlorophenyl derivatives (e.g., 3-chlorophenol, CAS 108-43-0 ) with cyclohexyl acyl chlorides under Lewis acid catalysis (e.g., AlCl₃).

- Nucleophilic Addition: Utilizing 2-(3-chlorophenyl)ethylamine (CAS 13078-79-0, MW 155.62 ) as a precursor, followed by oxidation to form the ketone.

- Grignard Reaction: Introducing a cyclohexyl Grignard reagent to a 3-chlorophenyl aldehyde or ester.

Key Considerations:

- Monitor reaction progress via TLC or HPLC.

- Purify using column chromatography with non-polar solvents (e.g., hexane/ethyl acetate).

- Safety protocols for chlorinated compounds (e.g., 3-chlorophenol) require nitrile gloves (1-hour breakthrough time) and fume hoods .

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Answer: Optimization strategies include:

- Catalyst Screening: Test Lewis acids (AlCl₃, FeCl₃) for Friedel-Crafts reactions; adjust stoichiometry to minimize side products.

- Temperature Control: Lower temperatures (0–5°C) reduce decomposition of sensitive intermediates .

- Solvent Selection: Polar aprotic solvents (e.g., DCM) enhance electrophilic reactivity in acylation steps.

- Workup Procedures: Neutralize acidic byproducts (e.g., HCl) with aqueous NaHCO₃ to avoid degradation .

Validation:

- Compare yields under varying conditions using GC-MS or NMR .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

- ¹H NMR: Identify aromatic protons (δ 7.0–7.5 ppm for chlorophenyl) and cyclohexyl protons (δ 1.0–2.5 ppm). Splitting patterns confirm substitution .

- ¹³C NMR: Detect carbonyl carbon (δ ~205 ppm) and chlorinated aromatic carbons (δ 125–135 ppm).

- FT-IR: Verify ketone C=O stretch (~1700 cm⁻¹) and C-Cl vibration (~750 cm⁻¹).

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Note: Cross-validate with computational predictions (e.g., DFT for NMR chemical shifts) .

Advanced Research Questions

Q. How do computational methods aid in understanding the electronic properties of this compound?

Answer:

- Quantum Chemical Modeling (DFT): Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity in nucleophilic/electrophilic reactions .

- QSPR Models: Correlate substituent effects (e.g., Cl position) with solubility or logP values for pharmacokinetic studies.

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design.

Application Example:

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

Answer:

- Multi-Technique Cross-Validation: Combine NMR, IR, and X-ray crystallography (if crystals are obtainable).

- Isotopic Labeling: Introduce ¹³C or ²H labels to trace ambiguous signals in complex spectra.

- Dynamic NMR: Analyze temperature-dependent splitting to identify conformational exchange in the cyclohexyl ring .

Case Study:

Q. What safety protocols are critical for handling chlorinated aromatic ketones in the lab?

Answer:

- Personal Protective Equipment (PPE):

- Waste Disposal:

- Absorb spills with diatomaceous earth; dispose as hazardous waste (EPA guidelines) .

- Emergency Measures:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.